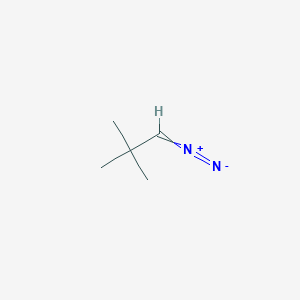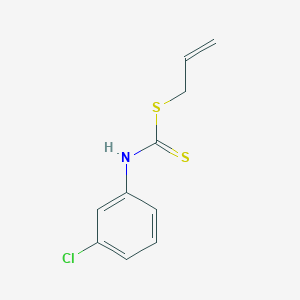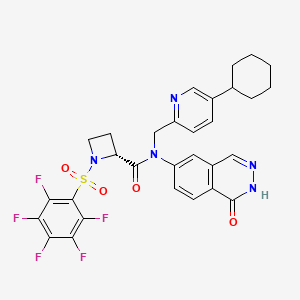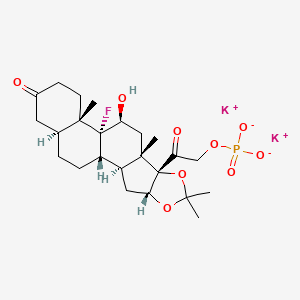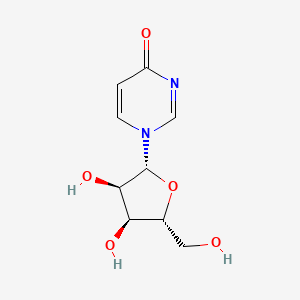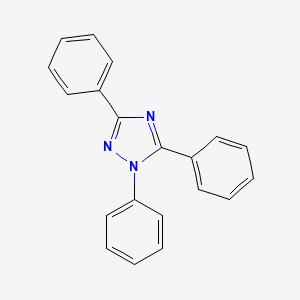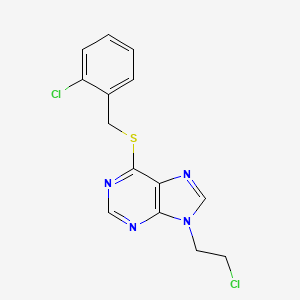
9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-: is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a 6-(o-chlorobenzylthio) group and a 9-(2-chloroethyl) group attached to the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Thioether Formation: The 6-chloropurine undergoes a nucleophilic substitution reaction with o-chlorobenzylthiol to form the 6-(o-chlorobenzylthio)purine.
Alkylation: The 6-(o-chlorobenzylthio)purine is then alkylated with 2-chloroethyl chloride under basic conditions to introduce the 9-(2-chloroethyl) group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Scale-Up: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Safety and Environmental Concerns: Managing hazardous reagents and by-products in compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-: can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or azides.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced forms of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)-: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9H-Purine, 6-(o-chlorobenzylthio)-9-(2-chloroethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Alkylation: The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function.
Inhibition: The compound may inhibit specific enzymes or signaling pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzylthio-9H-purine: Lacks the 2-chloroethyl group.
9-(2-Chloroethyl)-9H-purine: Lacks the 6-(o-chlorobenzylthio) group.
6-(o-Chlorobenzylthio)-9H-purine: Lacks the 9-(2-chloroethyl) group.
Uniqueness
Dual Functional Groups: The presence of both the 6-(o-chlorobenzylthio) and 9-(2-chloroethyl) groups makes this compound unique, providing distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
299-12-7 |
|---|---|
Molekularformel |
C14H12Cl2N4S |
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
9-(2-chloroethyl)-6-[(2-chlorophenyl)methylsulfanyl]purine |
InChI |
InChI=1S/C14H12Cl2N4S/c15-5-6-20-9-19-12-13(20)17-8-18-14(12)21-7-10-3-1-2-4-11(10)16/h1-4,8-9H,5-7H2 |
InChI-Schlüssel |
JIVHOWFJTJBYTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=CN3CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
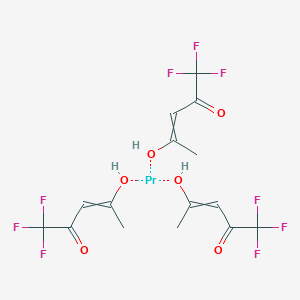

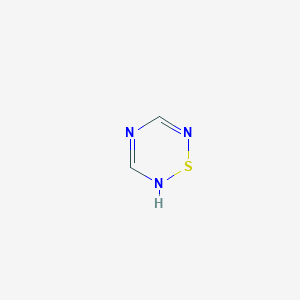
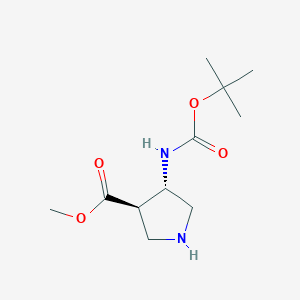
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
